molecular formula C23H20N2O2S B2829243 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 313237-25-1

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2829243
CAS No.: 313237-25-1
M. Wt: 388.49
InChI Key: AXPMXMMUHMVITB-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazol core substituted at the 4-position with a 3,4-dimethylphenyl group and at the 2-position with a 3-methoxynaphthalene-2-carboxamide moiety. The thiazole ring is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the methoxynaphthalene group may enhance lipophilicity and influence electronic properties. Structural determination methods, such as X-ray crystallography using programs like SHELX , are critical for elucidating its three-dimensional conformation, which is pivotal for understanding its biological interactions.

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-14-8-9-18(10-15(14)2)20-13-28-23(24-20)25-22(26)19-11-16-6-4-5-7-17(16)12-21(19)27-3/h4-13H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPMXMMUHMVITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Coupling with Naphthalene Derivative: The thiazole intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo several types of chemical reactions:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to a hydroxyl group using oxidizing agents like KMnO₄.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH₄.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogenation using Br₂ in the presence of a catalyst like FeBr₃.

Major Products

    Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.

    Reduction: Formation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthylamine.

    Substitution: Formation of halogenated derivatives of the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The thiazole ring is known for its presence in many bioactive molecules, which could make this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The thiazole ring could play a crucial role in binding to the active site of enzymes, while the naphthalene moiety might enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural motifs with the target molecule, primarily through thiazole/thiadiazole cores and aromatic substituents. Key differences lie in substituent groups, which modulate physicochemical and biological properties.

Table 1: Structural Comparison of Analogs

Compound Name Core Heterocycle Aromatic Substituent(s) Carboxamide/Other Groups Key Structural Differences
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (Target) 1,3-thiazol 3,4-dimethylphenyl, methoxynaphthalene 3-methoxynaphthalene-2-carboxamide Reference compound
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-pyrazole-3-carboxamide 1,3-thiazol 4-chlorophenyl 2-methyl-pyrazole-3-carboxamide Chloro substituent; pyrazole vs. naphthalene
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide 1,3,4-thiadiazol 4-methylphenyl (via sulfanyl linkage) Naphthalene-1-carboxamide Thiadiazol core; sulfanyl linkage
3-(naphthalen-1-ylamino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 1,3-thiazol 3-nitrophenyl Naphthalen-1-ylamino, prop-2-enenitrile Nitro group; unsaturated nitrile side chain

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity (logP) compared to the 4-chlorophenyl group in , which may enhance membrane permeability but reduce aqueous solubility.
  • Steric Considerations : The bulky naphthalene carboxamide in the target compound may restrict conformational flexibility relative to pyrazole or nitrile-containing analogs .

Biological Activity

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a naphthalene moiety, which are known for their roles in various biological activities. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, similar compounds have demonstrated interactions with various molecular targets through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions can lead to modulation of enzyme activity or receptor binding, resulting in various biological effects.

Anticancer Activity

Several studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

  • Study on Colon Cancer : A related compound was shown to induce apoptotic cell death in colon cancer cell lines (HCT116 and SW480) through activation of death receptors and inhibition of NF-κB signaling pathways . This suggests that this compound may possess similar anticancer properties due to its structural characteristics.

Antimicrobial Activity

The thiazole ring is often associated with antimicrobial properties. Preliminary investigations into related thiazole compounds suggest potential efficacy against bacterial infections by disrupting bacterial cell wall synthesis. Further studies are needed to confirm the specific antimicrobial activity of this compound.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of thiazole derivatives on various cancer cell lines. These studies typically measure cell viability using assays like MTT or Annexin V staining to assess apoptosis.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of similar compounds in tumor growth inhibition. Doses ranging from 2.5 mg/kg to 5 mg/kg have shown promising results in reducing tumor size and enhancing survival rates in treated mice .

Research Findings

Study FocusFindings
Anticancer MechanismInduction of apoptosis via Fas receptor activation
Antimicrobial PotentialDisruption of bacterial cell wall synthesis (hypothetical based on structure)
In Vivo EfficacySignificant tumor growth inhibition in murine models

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the multi-step preparation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide?

  • Methodology : The synthesis typically involves sequential heterocyclic ring formation (e.g., thiazole via Hantzsch thiazole synthesis) and carboxamide coupling. Key steps include:

  • Condensation of 3,4-dimethylphenyl thiourea with α-bromo ketones to form the thiazole core .
  • Coupling the thiazole-2-amine intermediate with 3-methoxynaphthalene-2-carboxylic acid using EDCI/HOBt or DCC as coupling agents .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization for optimal purity (>95%) .
    • Critical Parameters : Control reaction temperatures (e.g., 0–5°C during coupling) to minimize side products. Monitor intermediates using TLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound?

  • Core Techniques :

  • 1H/13C NMR : Confirm regiochemistry of the thiazole ring and methoxy group positioning .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) with C18 columns and methanol/water mobile phases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Key Modifications :

Substituent Biological Impact Evidence Source
Thiazole C4 aryl (3,4-dimethylphenyl)Enhances lipophilicity and target binding (e.g., kinase inhibition)
Naphthalene 3-methoxyImproves solubility and π-stacking with aromatic residues in enzyme active sites
Carboxamide linkerStabilizes hydrogen bonding with catalytic lysine/aspartate residues
  • Methodology : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes. Validate with enzyme inhibition assays (e.g., IC50 determination) .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

  • Case Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
  • Resolution Strategy :

  • Standardize assays using recombinant enzymes (e.g., EGFR T790M/L858R) under uniform ATP levels (1 mM) .
  • Cross-validate with cellular assays (e.g., proliferation inhibition in A549 cells) and compare with positive controls (e.g., gefitinib) .
    • Data Normalization : Report activity as % inhibition ± SEM across triplicates .

Q. How can metabolic stability and in vivo pharmacokinetics be evaluated for this compound?

  • In Vitro Models :

  • Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH to identify oxidative metabolites (LC-MS/MS analysis) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
    • In Vivo Protocols : Administer orally (10 mg/kg) in rodent models and measure plasma concentrations over 24h. Calculate AUC and t1/2 using non-compartmental analysis .

Methodological Challenges and Solutions

Q. What strategies mitigate synthetic bottlenecks in scaling up this compound?

  • Challenge : Low yields (<40%) during thiazole ring closure.
  • Solutions :

  • Optimize stoichiometry of thiourea:α-bromo ketone (1:1.2 molar ratio) .
  • Use microwave-assisted synthesis (100°C, 20 min) to accelerate cyclization .
    • Scale-Up : Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .

Q. How can computational modeling predict off-target effects?

  • Approach :

  • Perform pharmacophore screening against the ChEMBL database to identify potential off-targets (e.g., PDE4B, COX-2) .
  • Validate with selectivity panels (e.g., Eurofins CEREP panel) at 10 µM concentration .

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